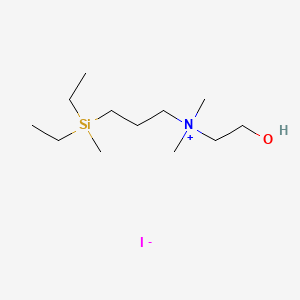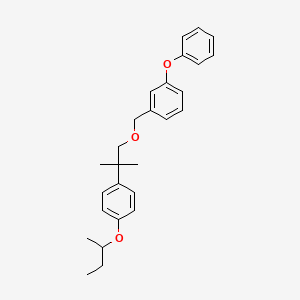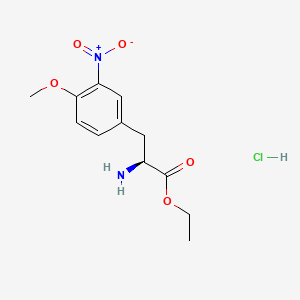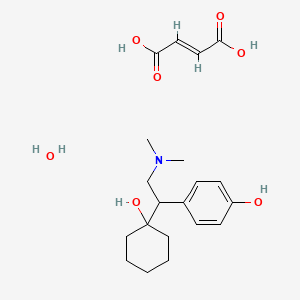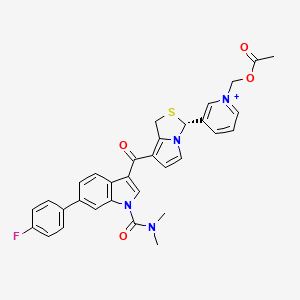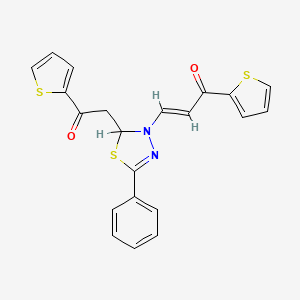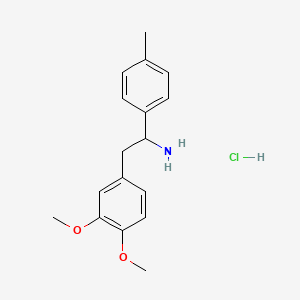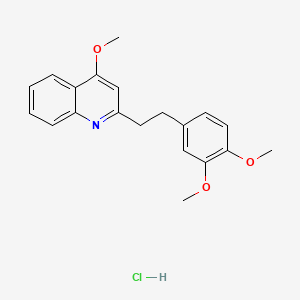
1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- typically involves the condensation of hexahydro-1H-azepine with 4-chloro-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino, hydroxyl, and thiol groups.
Applications De Recherche Scientifique
1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro and chloro groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Azepine, 1-aminohexahydro-: Similar structure but lacks the benzylidene and nitro groups.
1H-Azepine, 1-[(4-chloro-3-nitrophenyl)sulfonyl]hexahydro-: Contains a sulfonyl group instead of the benzylidene group.
Uniqueness
1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- is unique due to the presence of both the chloro and nitro groups, which enhance its reactivity and potential biological activities. These functional groups also contribute to its distinct chemical properties and applications in various fields.
Propriétés
Numéro CAS |
73855-79-5 |
|---|---|
Formule moléculaire |
C13H16ClN3O2 |
Poids moléculaire |
281.74 g/mol |
Nom IUPAC |
(E)-N-(azepan-1-yl)-1-(4-chloro-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H16ClN3O2/c14-12-6-5-11(9-13(12)17(18)19)10-15-16-7-3-1-2-4-8-16/h5-6,9-10H,1-4,7-8H2/b15-10+ |
Clé InChI |
RSUACCCXPXYDJT-XNTDXEJSSA-N |
SMILES isomérique |
C1CCCN(CC1)/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1CCCN(CC1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




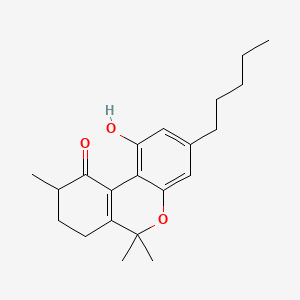
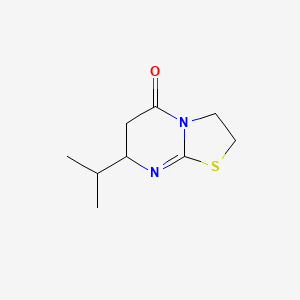
![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
